1,1'-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) is a chemical compound characterized by the presence of a dodecane chain linking two pyrrolidin-2-imine groups
Preparation Methods
The synthesis of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) typically involves the reaction of dodecane-1,12-diamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction proceeds through a series of steps including amination and cyclization. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) can be compared with similar compounds such as:
1,1’-(Dodecane-1,12-diyl)di(2-pyrrolidone): Similar structure but with pyrrolidone groups instead of pyrrolidin-2-imine.
1,1’-(1,12-Dodecanediyl)dipyrene: Contains a dodecane chain linking two pyrene groups. The uniqueness of 1,1’-(Dodecane-1,12-diyl)di(pyrrolidin-2-imine) lies in its specific imine groups and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
648441-44-5 |
---|---|
Molecular Formula |
C20H38N4 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[12-(2-iminopyrrolidin-1-yl)dodecyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C20H38N4/c21-19-13-11-17-23(19)15-9-7-5-3-1-2-4-6-8-10-16-24-18-12-14-20(24)22/h21-22H,1-18H2 |
InChI Key |
PWXAFDXTONTOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=N)N(C1)CCCCCCCCCCCCN2CCCC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.